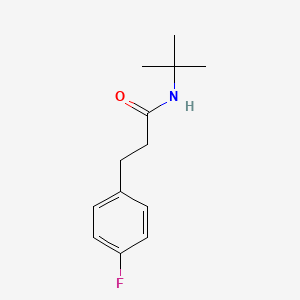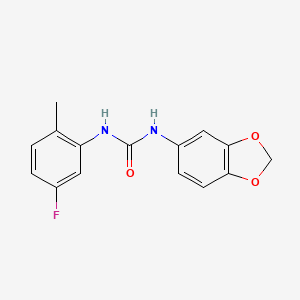
N-(tert-butyl)-3-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(4-fluorophenyl)propanamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a selective blocker of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the brain.
Mécanisme D'action
N-(tert-butyl)-3-(4-fluorophenyl)propanamide inhibits the activity of glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate. This leads to an increase in the extracellular concentration of glutamate, which can have both beneficial and detrimental effects on neuronal function. In certain contexts, such as during ischemic injury, blocking glutamate transporters with this compound can be neuroprotective by preventing excitotoxicity. However, in other contexts, such as in chronic pain, blocking glutamate transporters can exacerbate symptoms by increasing neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific context in which it is used. In general, blocking glutamate transporters with this compound leads to an increase in extracellular glutamate concentration, which can have both excitatory and inhibitory effects on neuronal function. This compound has been shown to be effective in reducing excitotoxicity in animal models of stroke and traumatic brain injury. However, it can also exacerbate symptoms of chronic pain by increasing neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-(4-fluorophenyl)propanamide is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying glutamate signaling in the brain. Its high yield and relatively straightforward synthesis process make it a cost-effective reagent for laboratory experiments. However, its effects on neuronal function can be context-dependent, and care must be taken when interpreting results obtained using this compound.
Orientations Futures
There are several future directions for research involving N-(tert-butyl)-3-(4-fluorophenyl)propanamide. One area of interest is the development of drugs that can modulate glutamate signaling in the brain for the treatment of neurological disorders. This compound has shown promise as a neuroprotective agent in animal models of stroke and traumatic brain injury, and further research is needed to determine its potential clinical applications. Another area of interest is the study of the specific mechanisms by which this compound affects neuronal function. Understanding these mechanisms could lead to the development of more targeted drugs that can modulate glutamate signaling with greater precision. Overall, this compound is a promising compound that has the potential to advance our understanding of glutamate signaling in the brain and its role in neurological disorders.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(4-fluorophenyl)propanamide involves several steps, starting with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to form N-tert-butyl-4-fluorobenzamide. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound, which is the final product. The synthesis process is relatively straightforward, and the yield of the final product is high.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(4-fluorophenyl)propanamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. Glutamate is the primary excitatory neurotransmitter in the brain, and its concentration must be tightly regulated to prevent excessive neuronal activity. Glutamate transporters play a crucial role in this process by removing excess glutamate from the synaptic cleft, thereby preventing overstimulation of neurons. This compound is a potent and selective inhibitor of glutamate transporters, making it an attractive target for the development of drugs that can modulate glutamate signaling in the brain.
Propriétés
IUPAC Name |
N-tert-butyl-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEVQBLCUMEQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5368585.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5368623.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5368626.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5368630.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368633.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5368636.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![diethyl 5-[(methylsulfonyl)amino]isophthalate](/img/structure/B5368656.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)
![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)